

Understanding the reactivity of strained alkynes

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An In-depth Technical Guide to the Reactivity of Strained Alkynes For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained alkynes are a class of highly reactive molecules characterized by a non-linear geometry of the alkyne functional group, a significant deviation from the ideal 180° bond angle of a typical sp-hybridized carbon atom. This deviation induces substantial ring strain, lowering the activation energy for various reactions and making them powerful tools in organic synthesis, materials science, and bioconjugation.[1][2][3] The two primary classes of strained alkynes are cycloalkynes, such as the widely used cyclooctynes, and arynes, like the transient intermediate benzyne.[4][5] Their high reactivity, particularly in catalyst-free "click" reactions, allows them to be used in complex biological systems with minimal perturbation, a field known as bioorthogonal chemistry.[1][6] This guide provides a comprehensive overview of the core principles governing the reactivity of strained alkynes, quantitative kinetic data, detailed experimental protocols, and visualizations of key chemical processes.

Core Concepts: The Origin of Reactivity

The enhanced reactivity of strained alkynes stems from two main factors: ring strain and the distortion of the π -orbitals. In a cyclic structure, the C–C \equiv C–C unit is forced to bend, creating significant angle strain.[5] For instance, cyclooctyne, the smallest isolable cycloalkyne, possesses considerable strain energy.[5] This strain is released during reactions that allow the alkyne carbons to adopt a lower-energy geometry, such as the sp2 hybridization in the triazole product of a cycloaddition.[6]



Furthermore, the bending of the alkyne distorts the π -orbitals, causing them to have more p-character and rehybridize towards sp2. This distortion raises the energy of the Highest Occupied Molecular Orbital (HOMO) and, more significantly, lowers the energy of the Lumo (LUMO).[2][7] A lower LUMO makes the alkyne a better electrophile and more susceptible to attack by nucleophiles and 1,3-dipoles, which is a key factor in its rapid cycloaddition reactions. [2][8]

Major Classes of Strained Alkynes Cycloalkynes

Cycloalkynes are cyclic hydrocarbons containing a triple bond within the ring. Their stability is inversely related to the ring size, with smaller rings being more strained and reactive.[3][5]

- Cyclopentyne, Cyclohexyne, and Cycloheptyne: These are transient, non-isolable species that can only be generated in situ and trapped.[5][9]
- Cyclooctynes: This is the smallest class of cycloalkynes that are stable enough to be isolated and stored.[5] They are the workhorses of strain-promoted alkyne-azide cycloaddition (SPAAC) due to their optimal balance of stability and high reactivity.[8][10] Various derivatives have been developed to fine-tune reactivity, such as dibenzocyclooctynes (DIBO), difluorinated cyclooctynes (DIFO), and bicyclo[6.1.0]nonyne (BCN).[8][11][12]

The reactivity of cyclooctynes can be enhanced through two main strategies: increasing ring strain (e.g., by fusing aromatic rings) and lowering the LUMO energy through electron-withdrawing substituents (e.g., propargylic fluorination).[8][12]

Arynes

Arynes are neutral, highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents.[4] The most common example is o-benzyne, which features a formal triple bond within the benzene ring. This "triple bond" is not a true alkyne; it consists of the normal two π -bonds of the aromatic system and a third, very weak π -bond formed from the sideways overlap of two sp2 hybrid orbitals in the plane of the ring.[13] This weak bond makes benzyne extremely unstable and highly reactive.[4][13]





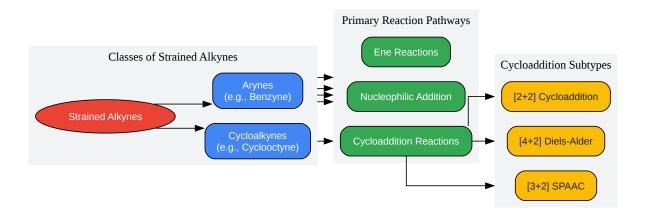


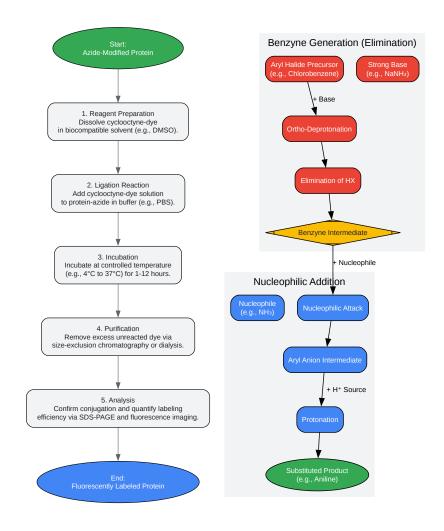
Benzynes are powerful electrophiles and dienophiles, readily participating in a variety of transformations:[14][15]

- Nucleophilic Addition: Reacts with a wide range of nucleophiles.[16][17]
- [4+2] Cycloaddition (Diels-Alder Reactions): Efficiently trapped by dienes like furan and cyclopentadiene.[4][18][19]
- [2+2] Cycloaddition: Reacts with alkenes, particularly those bearing electron-donating groups.[4]
- [3+2] Cycloaddition: Reacts with 1,3-dipoles.[20]

The logical relationship between different classes of strained alkynes and their primary reaction pathways is illustrated below.







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